molecular formula C27H31N3O2 B13929888 1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol

1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol

Cat. No.: B13929888
M. Wt: 429.6 g/mol
InChI Key: QJOIKTKBPKNQBC-UHFFFAOYSA-N
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Description

1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol is a complex organic compound that features a benzimidazole core, a phenoxy group, and a tert-butylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 2,6-bis(1H-benzimidazole-2-yl)pyridine reacts with 4-tert-butylbenzyl chloride in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of the imino group would produce amines.

Mechanism of Action

The mechanism of action of 1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of nucleotides, allowing it to bind to DNA and proteins, thereby exerting its biological effects . The phenoxy and tert-butylbenzyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol is unique due to its combination of a benzimidazole core, phenoxy group, and tert-butylbenzyl substituent. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

1-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C27H31N3O2/c1-27(2,3)21-15-13-20(14-16-21)17-29-24-11-7-8-12-25(24)30(26(29)28)18-22(31)19-32-23-9-5-4-6-10-23/h4-16,22,28,31H,17-19H2,1-3H3

InChI Key

QJOIKTKBPKNQBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O

Origin of Product

United States

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